5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction.
Attachment of the fluorobenzyl group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium as a catalyst.
Chemical Reactions Analysis
5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its triazole moiety, which is known for its biological activity.
Pharmacology: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
1,2,3-Triazole-4-carboxamide: This compound shares the triazole core but differs in its substituents.
Fluorobenzyl-triazole derivatives: These compounds have similar structures but may vary in their biological activity and chemical properties.
5-[(3,4-dimethylphenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which can confer distinct properties and applications.
Properties
Molecular Formula |
C18H18FN5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18FN5O/c1-11-3-8-15(9-12(11)2)21-17-16(22-24-23-17)18(25)20-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
OJENFCOVDZIBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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